Ganglioside GM1
Description
Properties
CAS No. |
116950-37-9 |
|---|---|
Molecular Formula |
C73H131N3O31 |
Molecular Weight |
1546.8 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI Key |
QPJBWNIQKHGLAU-IQZHVAEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |
Origin of Product |
United States |
Preparation Methods
Table 1: Microbial GM1 Production Parameters
| Parameter | Value | Source |
|---|---|---|
| Conversion Efficiency | 80–90% | |
| GM1 Yield | 178 mg from 500 mg crude | |
| Sialidase Purity | 33-fold purification | |
| Neurite Outgrowth Concentration | 33–100 μM |
Traditional Extraction and Chromatographic Purification from Brain Tissue
Brain tissue remains a primary GM1 source due to high ganglioside content. A standardized protocol involves:
-
Lipid Extraction : Chloroform-methanol-water (4:8:5.6) partitioning to isolate gangliosides from phospholipids.
-
Saponification : Alkaline hydrolysis (0.1 M NaOH in methanol) removes phospholipids but degrades O-acetylated sialic acids.
-
Reverse-Phase Chromatography : tC18 cartridges eluted with methanol yield ganglioside mixtures.
-
HPLC Purification : An NH2-bonded silica column resolves GM1 (28 min), GD1a (38 min), GD1b (46 min), and GT1b (65 min) using acetonitrile-phosphate gradients.
Table 2: HPLC Conditions for Ganglioside Separation
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 100 | 0 |
| 7 | 100 | 0 |
| 12 | 63 | 37 |
| 82 | 54 | 46 |
| 82.01 | 0 | 100 |
This method yields 120 mg GM1 per gram of dry brain extract but requires 8–10 hours for complete purification.
Chemical Synthesis and Modification Techniques
Chemical synthesis enables GM1 derivatization for research applications. A landmark approach involves:
-
Deacetylation-Deacylation : GM1 treated with NaOH/MeOH removes acetyl and acyl groups.
-
N-Acylation : Mixed anhydrides (e.g., pyrene-decanoic acid + ethylchloroformate) react with the sphingosine amine, achieving >40% yield.
-
Re-N-acetylation : Acetic anhydride restores the native acetyl group.
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural fidelity. However, scalability is limited by multi-step reactions and moderate yields.
Supercritical Fluid Extraction with Immobilized Enzyme Technology
Supercritical CO2 (SC-CO2) extraction coupled with immobilized sialidase enhances GM1 production efficiency:
-
SC-CO2 Parameters : 30 MPa, 70°C, 4 hours, 75% ethanol as entrainer (3:1 v/w to brain powder).
-
Enzyme Immobilization : Sodium alginate-embedded sialidase retains 89.6% activity after five cycles.
-
Purification : Reverse-phase silica gel with methanol-water (9:1) elutes GM1 at 0.056% yield from fresh pig brain.
Table 3: Immobilized Sialidase Performance
| Immobilization Method | Fixation Rate | Reuse Cycles |
|---|---|---|
| Sodium Alginate | 89.6% | 5 |
| Acrylamide | 95.1% | 2 |
| Fe3O4-Chitosan | 49.7% | 2 |
Chemoenzymatic Total Synthesis via Glycosyltransferase Engineering
Recent advances employ engineered glycosyltransferases for de novo GM1 synthesis:
-
Substrate Synthesis : Lactosylsphingosine derived from (S)-Garner’s aldehyde.
-
Enzyme Optimization : Maltose-binding protein (MBP) fusions enhance soluble expression of C. jejuni β1–4GalNAcT (CjCgtA) and β1–3GalT (CjCgtB).
-
Multistep One-Pot Reaction : Sodium cholate (0.1% w/v) mitigates aggregation during sialylation, enabling 60% conversion to GM1 sphingosine.
This approach bypasses natural ganglioside isolation, offering modularity for sialic acid variants.
Comparative Analysis and Industrial Considerations
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Microbial Conversion | 35.6% | >95% | 3 days | Moderate |
| Brain Extraction | 12% | 85–90% | 10–12 hours | High |
| Chemoenzymatic Synthesis | 60% | >98% | 48 hours | High |
Industrial-scale production favors chemoenzymatic routes due to reproducibility and reduced biological variability. However, microbial methods remain cost-effective for laboratories without synthetic biology infrastructure .
Chemical Reactions Analysis
Enzymatic Degradation Pathways
GM1 undergoes stepwise hydrolysis in lysosomes via:
Sphingolipid activator proteins (SAPs) facilitate membrane extraction during degradation .
Chemical Modifications for Analytical Probes
GM1 derivatives enable metabolic and trafficking studies:
Synthetic Approaches
Total chemical synthesis of GM1 involves complex glycosidation:
-
Key reaction : Sulfonamidoglycosidation creates β-linked GalNAc-Gal .
-
Yield : Optimized β-selectivity via proximal hydroxyl directing effects .
Industrial-scale synthesis (chemoenzymatic cascade):
-
Enzymatic assembly : UDP-sugar pyrophosphorylase generates pentasaccharides .
-
Ceramide modularity : Acylation with custom fatty acids (e.g., stearic acid) .
Membrane Interaction Dynamics
GM1 alters membrane properties via:
-
Hydrophobic anchoring : Ceramide integration into lipid bilayers .
-
Electrostatic effects : Sialic acid interacts with cations (e.g., Ca) .
Experimental findings :
Functional Interactions with Proteins
Scientific Research Applications
Mechanism of Action
Ganglioside GM1 exerts its effects through several mechanisms:
Interaction with Membrane Receptors: this compound interacts with membrane receptors such as the tyrosine kinase receptor TrkA, which is involved in neuronal growth and differentiation.
Modulation of Cell Signaling: It modulates various cell signaling pathways, including those related to calcium homeostasis and mitochondrial function.
Neuroprotection: this compound stabilizes the conformation of proteins like α-synuclein, preventing their aggregation and promoting neuronal survival.
Comparison with Similar Compounds
Ganglioside GM1 is unique among gangliosides due to its specific structure and functions. Similar compounds include:
Ganglioside GD1a: Contains an additional sialic acid residue, which alters its interaction with receptors and its biological activity.
Ganglioside GD1b: Similar to this compound but with different sialic acid linkages, affecting its role in cell signaling.
Ganglioside GT1b: Contains three sialic acid residues, making it more complex and involved in different cellular processes.
This compound stands out due to its well-balanced amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic molecules, making it a versatile and essential component in neurobiology .
Biological Activity
Ganglioside GM1 is a glycosphingolipid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). This article explores the biological activity of GM1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
Gangliosides are sialic acid-containing glycosphingolipids that are predominantly found in the nervous system. GM1, specifically, is composed of a ceramide backbone and a complex oligosaccharide chain that includes one sialic acid residue. It is involved in cellular signaling, neuroprotection, and neuronal differentiation.
GM1 exerts its biological effects through various mechanisms:
- Cell Proliferation : GM1 has been shown to enhance the proliferation of different cell types, including mouse induced pluripotent stem cells (miPSCs) and neural stem cells. It activates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly ERK1/2, which is crucial for cell cycle progression and DNA synthesis .
- Neuroprotection : GM1 provides neuroprotective effects by stabilizing cellular membranes and modulating calcium homeostasis. It reduces oxidative stress and inflammation in neuronal cells, which is vital for preventing neurodegeneration .
- Interaction with Neurotrophic Factors : GM1 enhances the activity of nerve growth factor (NGF), promoting neuronal survival and differentiation. It interacts with tropomyosin receptor kinase (TrkA), leading to increased tyrosine phosphorylation and subsequent signaling cascades that support neuronal health .
1. Parkinson's Disease
GM1 has been investigated as a treatment for Parkinson's disease (PD). In an open-label study involving 10 PD patients, GM1 was administered intravenously followed by subcutaneous injections. The results indicated that GM1 was well tolerated and led to improvements in motor function after 4 to 8 weeks of treatment . A five-year follow-up study confirmed long-term safety and potential clinical benefits, with patients showing sustained improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .
2. Multiple Sclerosis
Research has suggested that GM1 may also have beneficial effects in multiple sclerosis (MS) by modulating immune responses and promoting remyelination processes. Its role in enhancing neuronal survival could be crucial in the context of demyelinating diseases .
Case Studies
Research Findings
Recent studies have highlighted the multifaceted roles of GM1:
- Cell Signaling : GM1 regulates critical signaling pathways involved in cell proliferation and survival. Its interaction with MAPK pathways underscores its importance in cellular responses to growth factors .
- Neuroprotective Effects : In models of neurotoxicity, GM1 has demonstrated the ability to mitigate cell death caused by excitotoxicity and oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
- Cognitive Function : GM1 has been shown to alleviate cognitive deficits associated with amyloid beta accumulation, suggesting its role in Alzheimer's disease management .
Q & A
Q. What novel methodologies could address GM1’s instability in systemic circulation for CNS delivery?
- Methodological Answer : Nanoparticle encapsulation (e.g., PLGA or liposomes) improves GM1’s bioavailability. In vivo tracking via ¹⁸F-labeled GM1 analogs and PET imaging quantifies brain uptake efficiency. Alternatively, intranasal delivery bypasses the blood-brain barrier, as demonstrated in murine Parkinson’s models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
